molecular formula C14H10ClN3S B5783865 N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No.: B5783865
M. Wt: 287.8 g/mol
InChI Key: JMYZVXXEEODNEZ-UHFFFAOYSA-N
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Description

WAY-314469 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of WAY-314469 involves several steps, each requiring precise conditions to ensure the correct formation of the compound. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the desired chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-314469 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-314469 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: WAY-314469 is used in the development of new materials and processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of WAY-314469 involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

WAY-314469 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

N-(2-chlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZVXXEEODNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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